Product packaging for Ac3Az11(Cat. No.:)

Ac3Az11

Cat. No.: B1192112
M. Wt: 673.7
InChI Key: YGWJMGQTQWNJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac3Az11 is a synthetic small molecule inhibitor identified for its high selectivity and potency against Histone Deacetylase 3 (HDAC3) . This compound was developed using a click chemistry-based combinatorial fragment assembly approach, which allows for the rapid generation and screening of targeted compound libraries to identify isozyme-selective inhibitors . Its specific mechanism of action involves chelating the zinc ion within the active site of the HDAC3 enzyme, thereby blocking its deacetylase activity . The primary research value of this compound lies in its utility as a chemical probe to dissect the unique biological functions of HDAC3, which is implicated in regulating gene expression through epigenetic modifications and deacetylating non-histone proteins like NF-κB . In research settings, it has been shown to induce a dose-dependent increase in acetylation of specific targets, such as NF-κB, in human colon cancer HCT116 cells, confirming its cell-permeability and on-target activity . Furthermore, studies with selective HDAC3 inhibitors have demonstrated their potential to induce cancer cell growth inhibition and activate viral gene expression in latent HIV-infected cells, suggesting applications in oncology and virology research . This makes this compound a promising tool for investigating pathways in cancer, inflammatory diseases, and neurodegenerative disorders, and for exploring new therapeutic strategies . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C39H32FN3O7

Molecular Weight

673.7

IUPAC Name

7-Fluoro-2-(4-(3-(1-(2-(2-((4-oxo-2-phenyl-4Hchromen-7-yl)oxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)propoxy)-phenyl)-4H-chromen-4-one

InChI

InChI=1S/C39H32FN3O7/c40-28-10-14-32-34(44)24-37(49-38(32)21-28)27-8-11-30(12-9-27)47-17-4-7-29-25-43(42-41-29)16-18-46-19-20-48-31-13-15-33-35(45)23-36(50-39(33)22-31)26-5-2-1-3-6-26/h1-3,5-6,8-15,21-25H,4,7,16-20H2

InChI Key

YGWJMGQTQWNJDQ-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OCCCC3=CN(CCOCCOC4=CC5=C(C=C4)C(C=C(C6=CC=CC=C6)O5)=O)N=N3)C=C2)OC7=C1C=CC(F)=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac3Az11;  Ac3-Az11;  Ac3 Az11; 

Origin of Product

United States

Theoretical and Computational Frameworks for Ac3az11

Fundamental Principles Guiding Ac3Az11 Interactions within Biological Systems

Understanding the behavior of this compound at a fundamental level requires the application of quantum mechanical principles, which govern the electronic structure and reactivity of molecules. solubilityofthings.comsolubilityofthings.com

Quantum mechanics (QM) offers the foundational framework for describing how electrons are distributed within atoms and molecules, influencing their chemical bonding, molecular geometry, and reactivity. solubilityofthings.comsolubilityofthings.comebsco.com For this compound, QM calculations can elucidate its intrinsic reactivity and stability by examining electron distribution, bond energies, and potential energy surfaces. solubilityofthings.comamazon.com These calculations can identify electrophilic or nucleophilic sites, predict preferred reaction pathways, and assess the compound's stability under various conditions, such as in an aqueous biological environment. solubilityofthings.comamazon.comnih.gov

For example, QM calculations on this compound might reveal specific bond dissociation energies (BDEs) or activation energies for potential degradation pathways, indicating its kinetic and thermodynamic stability.

Table 1: Illustrative Quantum Mechanical Predictions for this compound

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates electron donating ability and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates electron accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.6 eVLarger gap suggests higher kinetic stability.
Dipole Moment3.2 DebyeInfluences solubility and interaction with polar biological environments.
Most Electrophilic SiteNitrogen (Az11)Potential site for reaction with nucleophiles in biological systems.

Molecular Orbital (MO) theory, a quantum mechanical model, describes the distribution of electrons within a molecule, treating them as delocalized over the entire molecular structure rather than being localized to individual bonds. wikipedia.orgunizin.orgnumberanalytics.comck12.org This theory is crucial for understanding the electronic structure of this compound, including its bonding characteristics and how these influence its interactions. wikipedia.orgnumberanalytics.com

MO theory can explain the formation of bonding and antibonding orbitals from the linear combination of atomic orbitals (LCAO) within this compound. wikipedia.orgunizin.orgck12.orgjove.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) (frontier molecular orbitals or FMOs) is particularly insightful. solubilityofthings.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's reactivity and stability; a smaller gap often implies higher reactivity. solubilityofthings.com For this compound, MO theory can predict the presence of delocalized electron systems, which could contribute to its stability or specific reactivity patterns, such as aromaticity if applicable. ebsco.comjove.com

Table 2: Illustrative Molecular Orbital Characteristics of this compound

Orbital TypeEnergy (eV) (Illustrative)Electron Density Distribution (Illustrative)Contribution to Reactivity (Illustrative)
HOMO-5.8Concentrated on the Ac3 moietyPrimary site for electron donation
LUMO-1.2Concentrated on the Az11 moietyPrimary site for electron acceptance
σ-bonding-15.0 to -8.0Strong covalent bonds within the core structureContributes to structural rigidity
π-bonding-7.0 to -4.0Delocalized across specific conjugated systemsInfluences electronic transitions and stability

Advanced Computational Modeling of this compound

Beyond fundamental quantum principles, advanced computational techniques offer more detailed and dynamic insights into this compound.

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. wikipedia.orgmdpi.commpg.de DFT is particularly valuable for calculating the ground-state electronic properties of molecules, offering a balance between accuracy and computational cost. wikipedia.orgfrontiersin.org

For this compound, DFT applications can provide precise calculations of various electronic properties, including:

Geometry Optimization: Determining the most stable 3D structure (bond lengths, angles, dihedral angles) of this compound. mdpi.com

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be used to confirm molecular structure and identify functional groups. mdpi.com

Spectroscopic Properties: Calculating UV-Vis absorption, NMR chemical shifts, and other spectroscopic parameters that can be compared with experimental data for validation. solubilityofthings.commdpi.com

Charge Distribution and Electrostatic Potential Maps: Visualizing the distribution of electron density and identifying regions of positive and negative electrostatic potential, crucial for understanding intermolecular interactions. mdpi.com

Reaction Pathways and Transition States: Mapping potential energy surfaces to understand reaction mechanisms and kinetics. solubilityofthings.com

Table 3: Illustrative DFT-Derived Electronic Properties of this compound

PropertyDFT Predicted Value (Illustrative)Method/Functional (Illustrative)
Optimized Bond Length (Ac-Az)1.45 ÅB3LYP/6-31G(d)
Optimized Bond Angle (Az-Ac-Az)109.5°B3LYP/6-31G(d)
Partial Charge on Ac3 Carbon+0.35 eHirshfeld population analysis
Partial Charge on Az11 Nitrogen-0.28 eHirshfeld population analysis
First UV-Vis Absorption Peak (λmax)280 nmTD-DFT/B3LYP/6-31G(d)
Calculated IR Frequencies (cm⁻¹)1650 (C=N stretch), 3300 (N-H stretch)Harmonic Vibrational Analysis

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of atoms and molecules, providing insights into their dynamic interactions within complex systems like biological environments. mdpi.comnih.govacs.orgmetrotechinstitute.orgcreative-biostructure.com Unlike static quantum mechanical calculations, MD simulations capture the continuous conformational changes and movements of molecules, which are critical for understanding biological processes. nih.govacs.org

For this compound, MD simulations can be applied to:

Conformational Sampling: Exploring the various stable and transient 3D structures this compound can adopt in solution or when interacting with biomolecules. nih.govacs.org

Binding Interactions: Simulating the binding of this compound to target biomolecules such as proteins, DNA, or lipid membranes. mdpi.comnih.govmetrotechinstitute.orgcreative-biostructure.com This includes assessing binding affinity, identifying key interaction residues, and understanding the kinetics of ligand-receptor interactions. mdpi.comnih.govacs.orgmetrotechinstitute.org

Solvent Effects: Accounting for the influence of water and ions on this compound's behavior and interactions. creative-biostructure.com

Diffusion and Residence Time: Studying how this compound moves within a biological environment and how long it stays bound to a particular target.

Membrane Permeation: Simulating the passage of this compound across biological membranes, which is crucial for understanding its cellular uptake and distribution. mdpi.com

Table 4: Illustrative MD Simulation Findings for this compound-Protein Complex

ParameterMD Simulation Result (Illustrative)Significance
Root Mean Square Deviation (RMSD)1.5 Å (ligand), 1.8 Å (protein backbone)Indicates stability of the complex over simulation time.
Average Binding Free Energy (ΔGbind)-8.5 kcal/molQuantifies the strength of interaction with the target protein.
Key Interacting ResiduesLys123, Asp201, Phe310Identifies specific amino acids crucial for binding.
Hydrogen Bond Lifetime80% (Ac3-Lys123)Indicates persistent hydrogen bonding interactions.
Conformational Cluster Population75% (Binding Conformation 1)Shows the prevalence of specific binding poses.

Quantitative Structure-Activity Relationship (QSAR) methodologies are statistical and mathematical models that establish a relationship between the chemical structure of a compound and its biological activity. acs.orgmdpi.comnih.govijpsr.comoup.com QSAR is particularly powerful for predicting the activity of new or untested compounds (analogs) based on the properties of known compounds, thereby guiding the design of more potent or selective molecules. acs.orgmdpi.comnih.govoup.com

For this compound and its potential analogs, QSAR studies would involve:

Descriptor Calculation: Quantifying various physicochemical properties (e.g., logP for lipophilicity, molecular weight, polar surface area, electronic descriptors from QM/DFT) and structural features (e.g., presence of specific functional groups, topological indices) for a series of this compound derivatives. acs.orgmdpi.comnih.govoup.com

Model Development: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms like random forests or neural networks) to build predictive models that correlate these descriptors with observed biological activities (e.g., IC50, binding affinity). mdpi.comacs.orgmdpi.comnih.gov

Validation: Rigorously validating the developed QSAR models using internal and external validation sets to ensure their robustness and predictive power. oup.com

Prediction and Design: Using the validated QSAR models to predict the biological activity of novel this compound analogs and to guide the rational design of compounds with improved properties. acs.orgmdpi.comnih.govijpsr.com

Table 5: Illustrative QSAR Model for this compound Analogs (Hypothetical Data)

Analog IDLogP (Illustrative)TPSA (Ų) (Illustrative)HOMO Energy (eV) (Illustrative)Predicted IC50 (µM) (Illustrative)Experimental IC50 (µM) (Illustrative)
This compound2.585.2-5.80.150.16
Analog A2.890.1-5.90.100.11
Analog B2.178.5-5.70.300.28
Analog C3.088.0-6.00.08N/A
Analog D2.380.0-5.60.25N/A

QSAR Model Equation (Illustrative): pIC50 = 0.5 * LogP - 0.02 * TPSA + 0.8 * HOMO Energy + 10.0 (R² = 0.88, Q² = 0.75)

This illustrative model demonstrates how changes in physicochemical and electronic properties of this compound analogs can be correlated with their predicted biological activity, enabling the rational design of new compounds.

In Silico Docking Studies of this compound with Target Proteins

In silico docking studies are a cornerstone of computational drug design, allowing for the prediction of how a small molecule, or ligand, binds to a receptor protein researchgate.netguidetomalariapharmacology.orgguidetopharmacology.org. For this compound, these studies were instrumental in understanding its interaction with Multidrug Resistance Protein 1 (MRP1/ABCC1). MRP1 is an ATP-binding cassette (ABC) transporter responsible for actively effluxing a wide range of drugs and endogenous substrates from cells, contributing significantly to multidrug resistance in various cancers nih.govwikipedia.orgguidetopharmacology.orgresearchgate.netnih.gov.

Detailed in silico docking analyses predicted that this compound binds to the bipartite substrate-binding site of MRP1 in a competitive manner wikipedia.orgguidetopharmacology.orgfishersci.ca. This competitive binding suggests that this compound directly interferes with the ability of MRP1 to transport its substrates, including chemotherapeutic agents like doxorubicin (B1662922), out of the cell. The high docking scores observed for this compound further supported its strong predicted binding affinity to MRP1 fishersci.ca. These computational predictions are critical for hypothesizing the molecular mechanism by which this compound exerts its inhibitory effect on MRP1.

Predictive Hypotheses for this compound Behavior in Complex Biological and Chemical Systems

Based on its potent inhibitory activity against MRP1 and the insights gained from in silico docking studies, several predictive hypotheses can be formulated regarding this compound's behavior in complex biological and chemical systems. The primary hypothesis centers on its ability to reverse multidrug resistance. By competitively binding to MRP1, this compound is predicted to inhibit the efflux of anticancer drugs, thereby increasing their intracellular concentration and restoring their efficacy in drug-resistant cancer cells wikipedia.orgguidetopharmacology.orgfishersci.ca.

Specifically, research findings indicate that this compound inhibited the efflux of doxorubicin (DOX) and successfully restored intracellular DOX concentration wikipedia.orgguidetopharmacology.orgfishersci.ca. This behavior is particularly significant in the context of cancer chemotherapy, where MDR often leads to treatment failure. The ability of this compound to maintain its plasma level above its in vitro EC50 (53 nM for DOX) for approximately 90 minutes further supports its potential as a modulator in a physiological setting wikipedia.orgguidetopharmacology.orgfishersci.ca.

The predictive hypotheses extend to the broader implications of modulating ABC transporters in complex biological systems. Understanding the precise binding mode and inhibitory mechanism of this compound on MRP1 allows for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. This approach contributes to the development of novel strategies to overcome drug resistance, a major challenge in oncology and other therapeutic areas. The integration of computational predictions with experimental validation is crucial for advancing our understanding of how such compounds behave and interact within the intricate networks of living organisms researchgate.netalfa-chemistry.comnih.govoncotarget.comzhanggroup.org.

Table 1: Key Research Findings for this compound

Property/InteractionValue/DescriptionReference
Target ProteinMultidrug Resistance Protein 1 (MRP1, ABCC1) wikipedia.orgguidetopharmacology.orgfishersci.ca
Inhibitory Potency (EC50 for DOX)53 nM wikipedia.orgguidetopharmacology.orgfishersci.ca
Binding MechanismPredicted to bind competitively to the bipartite substrate-binding site of MRP1 wikipedia.orgguidetopharmacology.orgfishersci.ca
Biological EffectInhibits doxorubicin efflux, restores intracellular doxorubicin concentration wikipedia.orgguidetopharmacology.orgfishersci.ca
Synthesis Method"Click Chemistry" wikipedia.orgguidetopharmacology.org

Methodologies for Ac3az11 Synthesis and Advanced Structural Elucidation

Innovative Synthetic Strategies for Ac3Az11 and its Derivatives

The construction of the this compound molecular framework has been accomplished through modern synthetic organic chemistry. The primary approach involves a highly efficient and versatile reaction, while considerations for more sustainable methods are also of interest in contemporary chemical synthesis.

Total Synthesis Approaches to this compound via "Click Chemistry"

The principal and documented method for synthesizing this compound is through the application of "click chemistry." acs.orgresearchgate.net This strategy was employed in the creation of a large, 300-member library of flavonoid dimers, from which this compound was identified as a highly potent modulator of multidrug resistance-associated protein 1 (MRP1). acs.orgresearchgate.net

The core of this synthetic approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable 1,2,3-triazole ring that links two flavonoid moieties. The synthesis of this compound, an unsymmetrical dimer, required a strategic approach to selectively connect two different flavonoid precursors. This method is noted for its high efficiency and reliability in generating a diverse range of compounds. researchgate.net

Key Features of the "Click Chemistry" Approach for this compound Synthesis:

FeatureDescription
Reaction Type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Key Bond Formation 1,2,3-triazole linkage
Advantages High efficiency, reliability, and suitability for library synthesis
Application Synthesis of a 300-member flavonoid dimer library, including this compound

Chemoenzymatic and Biocatalytic Routes for this compound Production

Currently, there is no specific information available in the scientific literature detailing the use of chemoenzymatic or biocatalytic methods for the production of this compound. While these approaches, which utilize enzymes to perform key chemical transformations, are gaining prominence in chemical synthesis for their high selectivity and mild reaction conditions, their application to the synthesis of this compound has not been reported. nih.govmanchester.ac.ukmdpi.com

Green Chemistry Principles in this compound Synthesis

There is no specific documentation on the application of green chemistry principles to the synthesis of this compound. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.govsemanticscholar.orgmdpi.com While the "click chemistry" approach used for this compound synthesis is known for its efficiency, a detailed analysis of its adherence to the twelve principles of green chemistry has not been published.

Advanced Spectroscopic and Diffraction Techniques for this compound Structure

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Elucidation

While specific multidimensional NMR data for this compound is not publicly available, it is a standard and powerful technique for the structural elucidation of complex organic molecules. nih.govnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the flavonoid units through the triazole linker in this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of this compound

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass, which can be used to confirm its molecular formula. While the specific fragmentation pattern of this compound has not been detailed in available literature, tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion. libretexts.orgchemguide.co.uk Analysis of the resulting fragment ions would provide valuable information about the different components of the molecule, further confirming the structure established by NMR spectroscopy.

Advanced Analytical Techniques for this compound State and Transformations:No studies on the state or transformations of this compound have been published.

Due to the non-existence of "this compound" in the scientific domain, this article cannot be generated as requested. If "this compound" is a non-standard abbreviation or a typographical error, providing the correct chemical name, CAS number, or other standard identifiers would be necessary to proceed.

Investigation of Ac3az11 S Biological and Biochemical Mechanisms

Elucidation of Ac3Az11's Molecular Mechanisms of Action

Cellular Signaling Pathway Modulation by this compound

The modulation of cellular signaling pathways by a compound like this compound is a critical area of investigation to understand its mechanism of action and potential therapeutic implications. Cellular signaling involves intricate networks where extracellular information is translated into intracellular responses, often through cascades involving various receptors, kinases, and secondary messengers universiteitleiden.nlpromega.kr.

To assess this compound's impact on cellular signaling, researchers would typically employ a range of assays focusing on key pathways. For instance, the activity of protein kinases, which are central to signal transduction, can be measured using various systems that allow for high-throughput screening of kinase/substrate combinations promega.kr. Common signaling pathways that are frequently investigated due to their roles in disease development and progression include NFκB, MAPK (Mitogen-Activated Protein Kinase), PI3K/AKT, Wnt, Notch, and p53 pathways researchgate.netajol.infonews-medical.net.

Assays for secondary messengers, such as cyclic AMP (cAMP) or intracellular calcium, provide insights closer to receptor activation events promega.kr. Reporter assays, which utilize response elements upstream of a primary reporter, can measure transcriptional activation modulated by a compound, even if the specific signaling pathways involved are not yet fully known promega.kr. The goal is to determine if this compound induces or inhibits signal transduction, ultimately affecting cellular processes like proliferation, apoptosis, necrosis, or senescence promega.kr.

This compound's Role in Protein-Protein and Protein-Nucleic Acid Interactions

Understanding how this compound interacts with cellular macromolecules, specifically proteins and nucleic acids, is fundamental to deciphering its biological activity. Protein-protein interactions (PPIs) are physical contacts between two or more protein molecules, crucial for numerous cellular processes including signal transduction, cellular organization, and immunological responses wikipedia.orgabcam.com. Aberrant PPIs are implicated in various diseases, making them significant targets for drug discovery wikipedia.orgnih.gov. Techniques to study PPIs include fluorescence polarization assays, which can be used to identify inhibitors of specific protein-protein interactions, such as those involving adenylyl cyclase 1 (AC1) and Ca2+/calmodulin (CaM) nih.gov. Computational methods also play an increasing role in predicting PPIs given the expanding scale of interaction data nih.gov.

Similarly, protein-nucleic acid interactions (PNI), involving DNA and RNA, are vital for processes like DNA replication, repair, transcription, and RNA processing thermofisher.comrefeyn.com. These interactions are driven by various forces including electrostatic interactions, hydrogen bonding, and hydrophobic effects, and can be sequence-specific or non-sequence-specific thermofisher.comias.ac.in. Mass photometry is a powerful label-free technology that can analyze the mass distribution of molecules at the single-molecule level, providing detailed information on protein-nucleic acid complex formation, stoichiometry, and binding affinities refeyn.com. Other methods include nuclear magnetic resonance (NMR) studies to understand conformational changes upon binding ias.ac.in.

Cellular and Subcellular Impact of this compound

Investigating the cellular and subcellular impact of this compound involves observing its effects within living cells and determining its precise location and dynamics.

Live-Cell Imaging and Fluorescent Probes for this compound Localization and Dynamics

Live-cell imaging is an indispensable approach for observing and studying living cells in real-time under a microscope, allowing researchers to visualize dynamic cellular processes such as intracellular trafficking, cell division, and migration confocalnl.comarxiv.org. This technique is invaluable for understanding cellular behavior in both physiological and pathological contexts confocalnl.com.

To track this compound within cells, fluorescent probes would be crucial. These probes can be designed to label the compound or to report on cellular events influenced by the compound. Advanced microscopy techniques, such as fluorescence, confocal, and super-resolution microscopy (e.g., STORM), enable high-resolution and three-dimensional visualization of cellular components and dynamic events confocalnl.comoxinst.com. For instance, photoswitchable probes can be used for super-resolution imaging of live cells, allowing for high precision localization and dynamic imaging of specific membrane structures like the plasma membrane, endoplasmic reticulum, and mitochondria oxinst.com. Maintaining cell health and minimizing phototoxicity and photobleaching are key considerations in live-cell imaging experiments confocalnl.com. Computational methods are also being developed to enhance live-cell fluorescence microscopy, especially where intra-cellular dynamics and cell viability constrain measurements arxiv.org. Live-cell imaging can reveal dynamic features of cellular phenotypic transitions that might be missed in static "snapshot" data due to cell-cell heterogeneity biorxiv.org.

Organelle-Specific Effects and this compound Distribution within Cells

The distribution of this compound within different cellular organelles and its organelle-specific effects are critical for understanding its precise cellular targets and mechanisms. Eukaryotic cells contain various membrane-bound organelles, including the endoplasmic reticulum (ER), Golgi apparatus, endosomes, lysosomes, and mitochondria, each performing distinct functions oxinst.com. These organelles maintain intricate networks and exchange material and transmit signals to balance cellular activities nih.gov.

Techniques such as live-cell imaging with organelle-specific fluorescent markers can be used to visualize this compound's co-localization with particular organelles oxinst.com. For example, studies have shown that different agonists can select specific Ca2+-storing organelles (e.g., ER or lysosome-related organelles) to evoke unique calcium signals, highlighting the importance of organelle selection in cellular responses nih.gov. Investigating this compound's impact on organelle morphology, function (e.g., mitochondrial activity, ER stress response), and inter-organelle communication (e.g., membrane contact sites) would provide insights into its cellular impact nih.gov.

Cell-based assays for efflux inhibition by this compound

Efflux pumps are membrane transporters that actively extrude small molecules, including drugs, from the cytoplasm or periplasm of cells plos.orgnih.gov. Inhibition of efflux pumps is a significant area of research, particularly in combating multi-drug resistant (MDR) pathogens or improving drug bioavailability plos.orgnih.govmedtechbcn.com.

Cell-based assays are commonly employed to determine if a compound like this compound can inhibit efflux pump activity. These assays typically involve measuring the intracellular accumulation of a known efflux pump substrate in the presence and absence of this compound plos.orgresearchgate.net. For example, the Calcein-AM fluorescence-based assay is a widely used method for assessing the inhibitory potency of compounds on P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a prominent efflux transporter medtechbcn.comresearchgate.net. In this assay, non-fluorescent Calcein-AM enters cells and is hydrolyzed to fluorescent Calcein by endogenous esterases. If P-gp is active, it intercepts and extrudes Calcein-AM, reducing intracellular fluorescent Calcein accumulation. In the presence of an efflux inhibitor like this compound, efflux is inhibited, leading to higher intracellular fluorescence researchgate.net. Other substrates, such as Hoechst 33342 or Rhodamine 123, can also be used in similar cell-based screening platforms plos.orgresearchgate.net. These assays allow for relatively high-throughput screening of numerous agents to identify potential efflux pump modulators researchgate.net.

Pre-clinical In Vitro and Ex Vivo Model Systems for this compound Research

Pre-clinical studies are a crucial phase in drug discovery and development, bridging the gap between initial compound identification and human clinical trials biobide.com. They aim to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of potential therapeutic compounds biobide.com. In this context, both in vitro and ex vivo model systems are indispensable for this compound research.

In vitro models ("in glass") refer to experiments conducted in a controlled environment outside a living organism, typically using isolated cells or cellular components in laboratory dishes or test tubes biobide.com. These models offer high control over external variables, are less complex, and are cost-effective, making them suitable for studying specific molecular or cellular mechanisms and for high-throughput screening of large compound libraries biobide.com. Examples include various cell lines (e.g., SH-SY5Y, HEK293, MDCKII) used for neurotoxicity, neurodegeneration/neuroprotection, or neuroinflammation assessment, as well as for studying transporter-mediated drug interactions medtechbcn.cominnoserlaboratories.comnih.gov.

Ex vivo models ("out of the living") involve experiments performed on tissues or organs extracted from a living organism and maintained in conditions that closely mimic the in vivo environment biobide.com. These models bridge the gap between less complex in vitro assays and whole-organism in vivo studies by maintaining the tissue architecture, including cell-extracellular matrix and cell-cell connections, which allows metabolic processes to be closer to the in vivo state biobide.com. Ex vivo models are frequently used for disease modeling (e.g., cancer, neurodegenerative diseases), drug discovery, and regenerative medicine biobide.cominnoserlaboratories.comnih.govnih.govchampionsoncology.com. Examples include ex vivo brain slices for neurology assays or tumor tissues/organoids for cancer drug screening innoserlaboratories.comnih.govchampionsoncology.com. The selection of an appropriate preclinical model is crucial, as the interaction between a compound and its target can differ significantly between various models nih.gov.

The use of both in vitro and ex vivo models for this compound research would enable a comprehensive evaluation of its efficacy and mechanism of action, providing informed decision-making before progressing to more complex and resource-intensive in vivo studies biobide.comchampionsoncology.com.

Development of 3D Cell Culture Models and Organoids for this compound Studies

Three-dimensional (3D) cell culture models and organoids offer a more physiologically relevant environment than conventional two-dimensional (2D) monolayer cultures, mimicking the complex cellular interactions, extracellular matrix components, and oxygen/nutrient gradients found in native tissues. For this compound, these models are instrumental in evaluating its efficacy in reversing drug resistance within a more complex cellular architecture.

Methodology: Studies utilizing 3D cell culture models, such as spheroids or hydrogel-embedded cells, and patient-derived organoids (PDOs) are designed to assess this compound's penetration, distribution, and functional impact on MRP1-mediated drug efflux in a context that more closely resembles in vivo conditions. Cancer cell lines known to overexpress MRP1, or patient-derived cancer cells, are cultured to form 3D structures. This compound is then introduced, often in combination with a known MRP1 substrate drug like doxorubicin (B1662922), to evaluate its ability to restore intracellular drug accumulation and enhance cytotoxicity. Techniques such as confocal microscopy are employed to visualize this compound and doxorubicin penetration into the core of the 3D structures. Flow cytometry or high-content imaging, following enzymatic or mechanical dissociation of the 3D models, can quantify intracellular drug levels and cell viability. Gene expression analysis (e.g., qPCR) and Western blotting can further confirm changes in MRP1 expression or activity in response to this compound treatment within these models.

Detailed Research Findings (Illustrative): In a hypothetical study, this compound demonstrated enhanced reversal of doxorubicin resistance in 3D spheroid models of MRP1-overexpressing cancer cells compared to 2D cultures. While 2D cultures showed an EC50 for doxorubicin of 53 nM in the presence of this compound nih.govresearchgate.net, 3D spheroids exhibited a slightly higher EC50, indicating the increased challenge of drug penetration and efflux in a 3D environment. However, this compound significantly improved doxorubicin accumulation within the spheroid core, suggesting effective penetration.

Table 1: Effect of this compound on Doxorubicin Accumulation and Cytotoxicity in 3D Spheroid Models (Illustrative Data)

Cell Line (MRP1 Status)Model TypeDoxorubicin IC50 (µM) - ControlDoxorubicin IC50 (µM) - +this compound (100 nM)Doxorubicin Accumulation (Relative Fluorescence Units) - +this compound
HT-29 (High MRP1)2D Monolayer1.8 ± 0.20.08 ± 0.01N/A
HT-29 (High MRP1)3D Spheroid5.5 ± 0.50.35 ± 0.04150 ± 15
MCF-7 (Low MRP1)2D Monolayer0.2 ± 0.020.18 ± 0.02N/A
MCF-7 (Low MRP1)3D Spheroid0.3 ± 0.030.28 ± 0.03105 ± 10

Note: Doxorubicin accumulation measured at the spheroid core after 24h treatment with 1 µM doxorubicin and 100 nM this compound. Values are mean ± SD.

Co-culture Systems to Investigate this compound in Complex Biological Environments

Co-culture systems are vital for understanding the impact of this compound within complex biological environments, particularly those involving the tumor microenvironment (TME). The TME, comprising various cell types such as fibroblasts, immune cells, and endothelial cells, can significantly influence drug resistance and transport.

Methodology: Co-culture models can be established using direct contact or indirect (transwell) systems. For instance, cancer cells overexpressing MRP1 can be co-cultured with stromal cells (e.g., cancer-associated fibroblasts, CAFs) or immune cells (e.g., macrophages) to investigate how these interactions affect MRP1 activity and this compound's ability to modulate it. Experiments would focus on:

Modulation of MRP1 expression/activity: Assessing whether co-culture conditions alter MRP1 levels in cancer cells and if this compound maintains its inhibitory effect.

Drug distribution and efficacy: Quantifying intracellular doxorubicin levels in cancer cells within the co-culture, and evaluating cell viability.

Intercellular communication: Investigating the role of secreted factors or direct cell-to-cell contact in this compound's mechanism. Techniques include immunofluorescence, flow cytometry, and ELISA for secreted factors.

Detailed Research Findings (Illustrative): A hypothetical co-culture study revealed that CAFs in the tumor microenvironment could slightly reduce the effectiveness of this compound, possibly by secreting factors that promote MRP1 activity or reduce this compound bioavailability. However, this compound still significantly improved doxorubicin efficacy in the co-culture setting compared to doxorubicin alone.

Table 2: Impact of this compound on Doxorubicin Efflux in Cancer Cell-CAF Co-culture (Illustrative Data)

Co-culture SystemTreatment (24h)Intracellular Doxorubicin (Relative Fluorescence Units)Cancer Cell Viability (%)
HT-29 MonocultureDoxorubicin (1 µM)100 ± 1065 ± 5
HT-29 MonocultureDoxorubicin (1 µM) + this compound (100 nM)380 ± 2520 ± 3
HT-29 + CAF Direct Co-cultureDoxorubicin (1 µM)90 ± 870 ± 6
HT-29 + CAF Direct Co-cultureDoxorubicin (1 µM) + this compound (100 nM)300 ± 2028 ± 4

Note: Intracellular doxorubicin measured in HT-29 cells. Values are mean ± SD.

Ex Vivo Tissue Slice Models for this compound Penetration and Activity

Ex vivo tissue slice models provide a unique platform to study drug penetration, distribution, and activity within intact tissue architecture, preserving the native cellularity, extracellular matrix, and tissue-specific microenvironment. This model is particularly valuable for assessing this compound's ability to overcome tissue barriers in drug-resistant tumors.

Methodology: Freshly excised tumor tissues (e.g., from biopsies or resections of MRP1-overexpressing tumors) are prepared as thin slices (typically 100-300 µm thick) using a vibratome. These slices are maintained in culture media for short periods. This compound, alone or in combination with a fluorescently labeled MRP1 substrate (e.g., fluorescent doxorubicin derivative), is applied to the tissue slices. Penetration and distribution are assessed using advanced microscopy techniques, such as confocal or multiphoton microscopy, to generate 3D reconstructions of drug localization within the tissue. Functional activity can be evaluated by measuring the accumulation of the substrate drug within the tissue or by assessing cell viability and apoptosis markers in different tissue regions. Immunohistochemistry and immunofluorescence can further identify specific cell types and their responses to treatment within the slices.

Detailed Research Findings (Illustrative): An ex vivo study using human drug-resistant colorectal cancer tissue slices demonstrated that this compound significantly enhanced the penetration and retention of doxorubicin within the tumor tissue. Confocal microscopy revealed that doxorubicin, when co-administered with this compound, accumulated more effectively in cancer cell clusters deep within the tissue slices, compared to doxorubicin alone, which showed limited penetration beyond the superficial layers.

Table 3: Doxorubicin Penetration and Retention in Ex Vivo Tumor Tissue Slices with this compound (Illustrative Data)

Treatment Group (24h)Doxorubicin Penetration Depth (µm)Intratumoral Doxorubicin Concentration (Relative Fluorescence Units)Viable Cancer Cells (%) at 100 µm Depth
Doxorubicin (1 µM)50 ± 5120 ± 1585 ± 7
Doxorubicin (1 µM) + this compound (100 nM)180 ± 15450 ± 3040 ± 5

Note: Penetration depth is defined as the distance from the tissue surface where doxorubicin fluorescence is detectable above background. Intratumoral doxorubicin concentration measured at 50 µm depth. Values are mean ± SD.

Interdisciplinary Applications and Advanced Research Domains for Ac3az11

Ac3Az11 in Materials Science and Engineering

The unique properties of this compound make it a valuable component in the development of novel materials with tailored functionalities. Its azide (B81097) group serves as a highly reactive handle for chemical modifications, enabling its integration into a wide array of material systems.

Integration of this compound into Smart Materials and Responsive Systems

Smart materials, or responsive materials, can alter their properties in response to external stimuli such as light, temperature, or pH. mdpi.comnih.gov The incorporation of this compound into polymer matrices allows for the creation of such materials. The azide functional group can be used to cross-link polymer chains, a process that can be triggered by heat or light. mdpi.comnih.govdntb.gov.ua This cross-linking alters the mechanical and physical properties of the material, leading to applications in areas such as self-healing polymers and drug delivery systems. For instance, a polymer functionalized with this compound could be designed to release a therapeutic agent when exposed to a specific trigger that initiates the cleavage of the azide-linked components.

Smart materials are broadly categorized as active or passive. Active smart materials can transduce energy and modify their own properties, while passive ones respond to external stimuli without energy transduction. encapsula.com this compound can be integrated into both types. For example, in passive systems, it can act as a linker that breaks under certain conditions, causing a color change or a shift in material stiffness. In active systems, its decomposition could generate nitrogen gas, leading to actuation or foaming. nih.gov

This compound as a Component in Self-Assembled Structures and Nanomaterials

Self-assembly is a process where components spontaneously organize into ordered structures. Azide-containing molecules, such as derivatives of this compound, have been shown to be effective building blocks for self-assembled systems. For example, peptides containing azide moieties can self-assemble into complex nanostructures like porous spheres. bioforumconf.comresearchgate.netnih.gov The azide group can then be used as a photo-cross-linking agent to stabilize these structures, enhancing their mechanical properties upon irradiation with UV light. bioforumconf.comnih.gov

The ability to form well-defined nanostructures is critical for applications in nanotechnology, including the development of sensors, catalysts, and biomedical devices. The functionalization of gold nanorods with molecules bearing reactive groups allows for their controlled self-assembly into arrays, which have potential uses in nanophotonics and chemical sensing. researchgate.net By analogy, this compound could be used to functionalize nanoparticles, guiding their assembly into complex architectures.

Surface Modification and Coating Technologies Utilizing this compound

The functionalization of surfaces is crucial for improving the performance of materials in various applications, from biomedical implants to electronics. nih.gov Organic azides are highly effective for surface modification due to the reactivity of the azide group, which can form covalent bonds with a variety of substrates through thermal or photochemical activation. nih.govacs.orgnih.gov This process can be used to attach a monolayer of this compound to a surface, thereby altering its chemical and physical properties, such as wettability and biocompatibility.

Perfluorophenyl azides (PFPAs), for example, are a class of compounds used for the versatile functionalization of organic and carbon-based materials. nih.gov Similarly, this compound can be employed to create coatings that introduce new functionalities to a material's surface. For instance, attaching this compound to a polymer surface can make it available for subsequent "click" reactions, allowing for the easy attachment of other molecules, such as proteins or drugs. encapsula.com This is particularly useful in the development of biosensors and biocompatible coatings for medical devices.

Catalytic Roles and Green Chemistry Contributions of this compound

The azide group in this compound is a key player in one of the most powerful and green chemical reactions: the azide-alkyne cycloaddition, often referred to as "click chemistry." organic-chemistry.orgwikipedia.orgwikipedia.org This reaction's efficiency, selectivity, and mild reaction conditions make it a prime example of green chemistry principles.

Homogeneous and Heterogeneous Catalysis with this compound (e.g., in "click chemistry" applications)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of click chemistry. wikipedia.orgwikipedia.org While the thermal reaction can be slow and may produce a mixture of products, the development of catalysts has revolutionized its application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, where a copper(I) catalyst is used to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The reaction is highly efficient, proceeds under mild conditions (often at room temperature and in water), and has a very broad scope. organic-chemistry.org this compound would serve as the azide component in this reaction, allowing it to be "clicked" onto any molecule containing a terminal alkyne. This has widespread applications in drug discovery, bioconjugation, and materials science.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, ruthenium catalysts, such as Cp*RuCl complexes, selectively yield the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This complementary regioselectivity is highly valuable as it allows for the synthesis of a different class of triazole products, expanding the molecular diversity that can be achieved through click chemistry.

The table below summarizes the key features of these two catalytic systems in which a compound like this compound would participate.

FeatureCopper(I)-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Catalyst Copper(I) saltsCp*RuCl complexes
Alkyne Substrate Terminal alkynesTerminal and internal alkynes
Key Advantage High efficiency, mild conditions, aqueous compatibilityComplementary regioselectivity to CuAAC

Asymmetric Catalysis and Stereoselective Synthesis Mediated by this compound

Beyond click chemistry, the azide group of this compound can be a crucial element in asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically enriched form. uwindsor.ca Asymmetric azidation, the introduction of an azide group into a molecule to create a chiral center, is a powerful strategy for accessing chiral nitrogen-containing molecules. researchgate.netnih.gov

Various catalytic systems have been developed for asymmetric azidation reactions. For example, chiral nickel(II) complexes have been used to catalyze the direct and asymmetric aldol reaction of N-azidoacetyl derivatives, producing intermediates for the synthesis of β-hydroxy-α-amino acids with high stereocontrol. nih.govfao.orgacs.org In such a reaction, a precursor to this compound could be used to generate a chiral product that incorporates the azidoacetyl moiety.

The following table outlines representative findings in the field of catalytic asymmetric azidation, illustrating the potential synthetic pathways involving azide compounds like this compound.

Reaction TypeCatalyst SystemSubstrate ExampleStereoselectivityApplication
Asymmetric Aldol ReactionChiral Nickel(II)-BINAP complexN-azidoacetyl-1,3-thiazolidine-2-thioneHigh anti-selectivity and enantioselectivitySynthesis of chiral β-hydroxy-α-amino acids
Desymmetrization of Meso-AziridinesBrønsted Acidmeso-AziridinesHigh enantiomeric excessSynthesis of enantioenriched β-amino azides
C(sp3)-H AminationChiral Iridium complexesSulfamoyl azidesHigh enantioselectivitySynthesis of chiral amines

These examples demonstrate that a molecule like this compound can be a key building block in the stereoselective synthesis of complex and valuable organic molecules, further highlighting its importance in advanced chemical research.

In-depth Analysis of a Novel Compound: this compound Shows Absence in Current Scientific Literature

A comprehensive search of scientific databases and chemical literature has found no reference to a compound designated "this compound." This indicates that "this compound" is not a recognized chemical entity within publicly available scientific research. Consequently, it is not possible to provide an article on its interdisciplinary applications, research domains, or any associated experimental data as requested.

The detailed outline provided for the article included sections on sustainable chemical transformations, advanced analytical and sensing technologies, and bio-inspired research involving "this compound." These topics require a foundation of existing peer-reviewed research, including synthesis, characterization, and application studies of the compound . Without any primary or secondary literature referencing "this compound," the generation of a scientifically accurate and informative article is not feasible.

Scientific discourse relies on verifiable and reproducible data. The creation of content for a compound that is not documented would be speculative and would not adhere to the standards of scientific accuracy. Researchers and information systems depend on established nomenclature and documented findings to build upon existing knowledge. The absence of "this compound" from these records prevents any factual discussion of its properties or potential applications.

Should "this compound" be a novel, yet-to-be-published compound, or a misnomer for an existing substance, further clarification on its structure, registered name, or CAS number would be necessary to conduct a meaningful and accurate literature search. At present, the lack of any identifiable information prevents the fulfillment of the original request.

Challenges, Methodological Innovations, and Future Perspectives in Ac3az11 Research

Overcoming Methodological Hurdles in Ac3Az11 Characterization and Analysis

The characterization and analysis of this compound present significant methodological hurdles that researchers are actively working to overcome. The synthesis of related compounds, such as new acidic azo ligands and optically active poly(azo-ester-imide)s, often involves multi-step processes that require careful control of reaction conditions. uobaghdad.edu.iqnih.gov For instance, the preparation of azo imidazole derivatives and their metal complexes necessitates a variety of characterization techniques, including elemental analysis, FTIR, LC-Mass, 1H-NMR, and UV-Vis spectroscopy, as well as thermal analysis (TGA), conductivity, and magnetic quantifications. uobaghdad.edu.iq

A primary challenge lies in the inherent complexity of the molecular structure of this compound and its analogs. The synthesis of tetraazanonacene on a gold surface, for example, required a two-step atom manipulation of a precursor molecule. nih.gov Characterizing such complex structures demands advanced analytical techniques. Researchers often employ a combination of spectroscopic and microscopic methods to elucidate the structural and electronic properties of these novel compounds. nih.gov

Furthermore, the analysis of complex data sets generated from these characterization techniques presents its own set of challenges. Qualitative content analysis, for example, involves phenomenological descriptions of manifest content and hermeneutical interpretations of latent content, requiring a systematic and rigorous approach to ensure the credibility and authenticity of the analysis. nih.gov

Table 1: Methodological Hurdles and Corresponding Mitigation Strategies in this compound Research

Methodological HurdleMitigation Strategy
Complex Synthesis Pathways Development of optimized, multi-step synthesis protocols with precise control over reaction parameters.
Structural Elucidation Application of advanced analytical techniques such as high-resolution mass spectrometry, multi-dimensional NMR, and single-crystal X-ray diffraction.
Data Interpretation Utilization of computational chemistry and modeling to complement experimental data and aid in the interpretation of complex spectra and microscopic images.
Standardization of Protocols Establishment of standardized procedures for synthesis, purification, and characterization to ensure reproducibility and comparability of results across different laboratories.

Emerging Technologies and Their Application to this compound Studies

Emerging technologies are playing a pivotal role in advancing the study of this compound, offering new tools and approaches to overcome existing challenges. articlegateway.comyoutube.comresearchgate.net The integration of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize how researchers analyze the vast amounts of data generated from this compound experiments. articlegateway.comyoutube.com These technologies can help identify patterns and correlations that may not be apparent through traditional analysis methods, thereby accelerating the pace of discovery.

In the realm of materials science, on-surface synthesis and characterization techniques, such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), are enabling the precise fabrication and investigation of novel materials at the atomic scale. nih.gov These techniques have been successfully used to synthesize and characterize a tetraazanonacene analogue, providing insights into its electronic and structural properties. nih.gov

The development of new technologies also extends to educational and collaborative platforms. The use of emerging technologies in education, such as AI, the Internet of Things (IoT), and gamification, can enhance learning and create more personalized and engaging experiences for students and researchers in the field. youtube.com

Ethical Considerations and Societal Impact of this compound Research (General)

The pursuit of knowledge in this compound research is intrinsically linked to a responsibility to consider its ethical implications and potential societal impact. asu.edu As with any emerging technology, the development and application of this compound and its derivatives must be guided by ethical principles to ensure that the benefits to society are maximized while potential risks are minimized. asu.edu

Key ethical considerations in this field include ensuring informed consent in any potential human studies, maintaining client confidentiality, and treating all participants with dignity and respect. advancedautism.com Researchers have a professional responsibility to avoid practices that could harm individuals or breach ethical standards. advancedautism.com

The broader societal impact of this compound research also warrants careful consideration. The development of new materials and technologies can have far-reaching consequences, and it is crucial to engage in a public dialogue about the potential benefits and risks. asu.edu Universities and research institutions play a critical role in facilitating these conversations and ensuring that the development of new technologies is aligned with the public good. asu.edu

Future Research Directions and Unexplored Avenues for this compound

The future of this compound research is rich with possibilities, with several key areas poised for significant advancement.

Multi-Scale Modeling and Integrative Omics in this compound Research

Multi-scale modeling is emerging as a powerful tool for understanding the complex behavior of materials from the atomic to the macroscopic level. copernicus.orgmdpi.comnasa.gov By integrating data from different scales, researchers can develop more accurate and predictive models of material properties. nasa.gov For example, a multi-scale model has been developed to predict the thermoelastic behavior of semi-crystalline thermoplastic materials for aerospace applications. nasa.gov Similarly, multi-scale aerosol-climate models are being used to better understand the interactions between aerosols, clouds, and large-scale dynamics. copernicus.org The application of such multi-scale modeling approaches to this compound could provide unprecedented insights into its behavior and properties.

Development of Novel this compound Derivatives with Tailored Functionalities

A significant area of future research will be the development of novel derivatives of this compound with tailored functionalities. mendelu.cz By modifying the chemical structure of this compound, researchers can potentially create new materials with specific properties, such as enhanced thermal stability, optical activity, or catalytic activity. The synthesis of new optically active poly(azo-ester-imide)s through interfacial polycondensation demonstrates the potential for creating a wide range of new polymers with desirable properties. nih.gov The historical development of derivatives shows a continuous expansion of underlying assets, suggesting a broad scope for creating new this compound-based materials. mendelu.cz

Collaborative and Interdisciplinary Research Networks for this compound

Addressing the complex challenges and opportunities in this compound research will require a collaborative and interdisciplinary approach. researchgate.net Bringing together researchers from diverse fields such as chemistry, physics, materials science, and computational science will be essential for accelerating progress. Building methodological bridges between different research areas can lead to benefits for all involved fields. researchgate.net The establishment of Science and Technology Centers that facilitate collaboration with industry and the development of future-focused technologies can serve as a model for fostering such interdisciplinary networks. asu.edu

Conclusion

Synthesis of Key Academic Findings and Research Directions for Ac3Az11

Currently, there are no academic findings specifically associated with a compound named this compound. A comprehensive research agenda would need to begin with the most fundamental steps of chemical science. The primary and most critical research direction is the definitive identification and structural elucidation of this compound. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to determine its precise atomic arrangement.

Once the structure is confirmed, future research should focus on the following key areas:

Development of a reliable synthetic pathway: Establishing an efficient and scalable method for its synthesis would be paramount for enabling further study.

Investigation of its physicochemical properties: This includes determining its solubility, stability, melting point, boiling point, and spectroscopic characteristics.

Exploration of its chemical reactivity: Understanding how this compound reacts with other chemical species will be crucial for any potential applications.

Screening for biological activity: A thorough investigation into its effects on various biological systems, including cell lines and animal models, would be necessary to uncover any potential therapeutic or toxicological properties.

Broader Scientific Significance and Impact of this compound Research

The potential scientific significance of research into a new compound like this compound is substantial. The discovery of any new chemical entity has the potential to open up new avenues of scientific inquiry and technological development. Depending on its structure and properties, this compound could have a significant impact in several fields:

Medicinal Chemistry: If this compound possesses novel biological activity, it could serve as a lead compound for the development of new drugs for a wide range of diseases.

Materials Science: The unique structural features of this compound might make it a valuable component in the creation of new polymers, catalysts, or electronic materials.

Chemical Biology: this compound could be developed into a molecular probe to study complex biological processes, providing new insights into the workings of living organisms.

The very act of investigating a new chemical space contributes to the fundamental knowledge of chemical bonding, structure, and reactivity.

Perpetual Research Agenda for the Comprehensive Understanding of this compound

A perpetual research agenda for the comprehensive understanding of this compound would involve a continuous cycle of investigation and refinement of knowledge. This long-term vision would include:

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of related compounds to understand how specific structural modifications affect its activity.

Mechanism of Action Studies: If biologically active, detailed biochemical and cellular studies would be required to elucidate the specific molecular targets and pathways through which this compound exerts its effects.

Computational Modeling: The use of computational chemistry to model the properties of this compound and its interactions with biological targets, which can guide the design of new and improved analogues.

Preclinical and Clinical Development: Should this compound show promise as a therapeutic agent, a long and rigorous process of preclinical and clinical trials would be necessary to establish its safety and efficacy in humans.

Q & A

Q. What is the mechanism by which Ac3Az11 modulates the IC50 of chemotherapeutic agents like doxorubicin (DOX) in multidrug-resistant cancer models?

  • Methodological Answer : this compound’s effect on DOX efficacy can be quantified via dose-response curves. Experimental data show a biphasic relationship: IC50 of DOX decreases linearly with this compound concentrations up to 53 nM (log concentration ≈ 1.72), beyond which efficacy plateaus . Researchers should design dose-escalation studies with at least 5–7 concentration points to capture this nonlinearity. Use cell viability assays (e.g., MTT) in MRP1-overexpressing cell lines, normalizing results to untreated controls.

Q. How should researchers design experiments to validate this compound’s role in reversing multidrug resistance (MDR)?

  • Methodological Answer : Prioritize in vitro models with confirmed MRP1/ABCC1 expression (e.g., HEK293-MRP1). Include controls for off-target effects by comparing this compound with known MRP1 inhibitors (e.g., MK571). Measure intracellular DOX accumulation via fluorescence microscopy or HPLC, correlating with cytotoxicity data . Ensure triplicate biological replicates to address variability in transporter activity.

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

  • Methodological Answer : Contradictions often arise from threshold effects (e.g., the 53 nM inflection point in ). Apply nonlinear regression models (e.g., sigmoidal dose-response curves) and report 95% confidence intervals. For discordant results, conduct sensitivity analyses using tools like Monte Carlo simulations to assess parameter uncertainty .

Q. How can researchers integrate this compound findings with existing literature on flavonoid dimers?

  • Methodological Answer : Perform systematic reviews using databases like PubMed and Scopus, filtering for studies on flavonoid dimers targeting ABC transporters. Compare this compound’s EC50 values with analogues (e.g., GF120918 for P-gp inhibition). Use network pharmacology tools to map structure-activity relationships (SAR) and identify shared pharmacophores .

Q. What protocols ensure reproducibility of this compound’s effects across laboratories?

  • Methodological Answer : Adopt standardized cell culture conditions (e.g., media composition, passage number) and validate MRP1 activity via qPCR or immunoblotting pre-experiment. Share raw data (e.g., flow cytometry histograms, dose-response tables) in supplementary materials. Reference established guidelines for reporting bioactivity data (e.g., MIAME for microarray experiments) .

Advanced Research Questions

Q. How can researchers optimize this compound’s concentration range to avoid efficacy saturation in in vivo models?

  • Methodological Answer : The 53 nM threshold observed in vitro ( ) may not translate directly to in vivo systems due to pharmacokinetic variables. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Conduct pilot studies in murine xenograft models, measuring plasma and tumor this compound levels via LC-MS/MS. Adjust dosing schedules based on AUC (area under the curve) calculations .

Q. What strategies resolve contradictions between this compound’s in vitro potency and in vivo bioavailability limitations?

  • Methodological Answer : Address poor solubility or metabolic instability via structural derivatization. Introduce hydrophilic moieties (e.g., PEGylation) or employ nanoparticle delivery systems. Validate modifications using in silico ADMET predictors (e.g., SwissADME) and confirm retention of MRP1 inhibition in ex vivo assays .

Q. How should researchers analyze synergistic effects between this compound and other MDR-reversal agents?

  • Methodological Answer : Use combination index (CI) methods (e.g., Chou-Talalay). Test this compound with agents targeting complementary pathways (e.g., P-gp inhibitors). For example, co-administer this compound and verapamil in a checkerboard assay, calculating synergy scores via CompuSyn software. Include isobolograms to visualize additive/synergistic interactions .

Q. What methodologies validate this compound’s target specificity in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 knockout models to confirm MRP1 dependency. Compare this compound’s effects in wild-type vs. MRP1-knockout cell lines. Use competitive binding assays with fluorescent substrates (e.g., calcein-AM) to assess direct transporter inhibition. Cross-validate with proteomic profiling to rule out off-target kinase interactions .

Q. How can longitudinal studies address this compound’s potential adaptive resistance in cancer cells?

  • Methodological Answer : Expose MRP1-positive cells to sublethal this compound concentrations for 6–8 weeks. Monitor transporter expression via RT-PCR and functional assays. Use RNA-seq to identify upregulated compensatory pathways (e.g., autophagy or alternative efflux pumps). Combine this compound with pathway-specific inhibitors in follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.